4-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-nitrophenyl}morpholine
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Overview
Description
4-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-nitrophenyl}morpholine is a complex organic compound that features a morpholine ring, a nitrophenyl group, and an imidazole moiety
Mechanism of Action
Target of action
Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical pathways
Imidazole is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-nitrophenyl}morpholine typically involves multiple steps, starting with the preparation of the imidazole moiety. One common method involves the reaction of glyoxal and ammonia to form imidazole, which is then further functionalized . The nitrophenyl group can be introduced through nitration reactions, and the morpholine ring is typically added via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-nitrophenyl}morpholine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the morpholine ring .
Scientific Research Applications
4-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-nitrophenyl}morpholine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and tinidazole share the imidazole moiety and exhibit similar biological activities.
Nitrophenyl Compounds: Nitrobenzene derivatives are structurally similar and are used in various chemical applications.
Morpholine Derivatives: Compounds like morpholine itself and its derivatives are used in pharmaceuticals and as solvents.
Uniqueness
4-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-nitrophenyl}morpholine is unique due to the combination of these three functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
4-[4-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]-2-nitrophenyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O5S/c1-11-15-4-5-17(11)24(21,22)12-2-3-13(14(10-12)18(19)20)16-6-8-23-9-7-16/h2-3,10H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMDJEAVTJVFDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCN1S(=O)(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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